molecular formula C15H18ClN3OS B11171740 N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide

N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide

Cat. No.: B11171740
M. Wt: 323.8 g/mol
InChI Key: JGVRZHRGSXUGCO-UHFFFAOYSA-N
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Description

N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a thiadiazole ring, a chlorobenzyl group, and a dimethylbutanamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide typically involves the reaction of 4-chlorobenzyl chloride with thiadiazole derivatives under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and antiviral activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide
  • N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide

Uniqueness

N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiadiazole ring and chlorobenzyl group contribute to its potential as a versatile compound in various applications .

Properties

Molecular Formula

C15H18ClN3OS

Molecular Weight

323.8 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylbutanamide

InChI

InChI=1S/C15H18ClN3OS/c1-4-15(2,3)13(20)17-14-19-18-12(21-14)9-10-5-7-11(16)8-6-10/h5-8H,4,9H2,1-3H3,(H,17,19,20)

InChI Key

JGVRZHRGSXUGCO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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